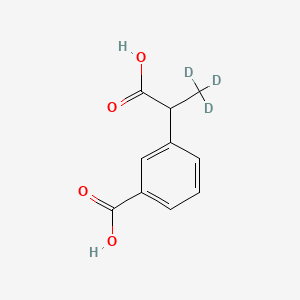
Ácido 3-carboxi-alfa-metilbenzenacético-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is a deuterated analogue of 3-Carboxy-alpha-methylbenzeneacetic Acid, which is an impurity of Ketoprofen. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Aplicaciones Científicas De Investigación
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 has several scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as an impurity standard for Ketoprofen, aiding in the quality control of pharmaceutical products.
Industry: The compound is used in the development and testing of new drugs and chemical processes.
Métodos De Preparación
The synthesis of 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 involves several steps. One common method includes the condensation reaction of alpha-methylbenzeneacetone with nitrobenzeneacetone to form 2-methyl-3-phenyl-2-nitropropene. This intermediate is then subjected to hydroxymethylation to produce 3-hydroxy-2-methyl-3-phenylpropionic acid. Finally, carboxylation of this compound yields 3-Carboxy-alpha-methylbenzeneacetic Acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Mecanismo De Acción
The mechanism of action of 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it is often used to trace metabolic pathways and study the kinetics of chemical reactions. The presence of deuterium allows for the differentiation between the compound and its non-deuterated counterpart, providing insights into the molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is unique due to its deuterium labeling, which distinguishes it from similar compounds such as:
3-Carboxy-alpha-methylbenzeneacetic Acid: The non-deuterated version, used as an impurity standard for Ketoprofen.
Ketoprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for pain relief.
3-Hydroxy-2-methyl-3-phenylpropionic Acid: An intermediate in the synthesis of 3-Carboxy-alpha-methylbenzeneacetic Acid.
These compounds share similar chemical structures but differ in their specific applications and properties, with 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 being particularly valuable for research due to its stable isotope labeling.
Propiedades
IUPAC Name |
3-(1-carboxy-2,2,2-trideuterioethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOZEBXQQUHQW-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)

![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)


![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)

